molecular formula C20H27NO5S B2539413 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide CAS No. 1795298-42-8

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide

Cat. No. B2539413
M. Wt: 393.5
InChI Key: FJHGFVJCORCLCY-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. In recent years, AH-7921 has gained popularity as a recreational drug, leading to its classification as a controlled substance in many countries.

Scientific Research Applications

Oxidation and Hydroxylation Studies

The oxidation of hydrocarbons by aqueous platinum salts has been studied, revealing mechanisms and selectivity in organic compound transformations. This research underscores the potential of using platinum salts for stepwise hydroxylation processes, which could be relevant for derivatives of benzenesulfonamide in synthesizing intermediates for pharmaceuticals or fine chemicals (Labinger et al., 1993).

Polymer Functionalization

Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) has been synthesized, showcasing methods for functionalizing polymeric materials. This approach could be applied to a broad range of sulfonamide derivatives for developing new materials with specific properties (Hori et al., 2011).

Stereoselectivity in Organic Synthesis

Research into the stereoselectivity control of chiral ortho-sulfinyl benzyl carbanions with aldehydes provides insights into the synthesis of enantiomerically pure compounds. Such studies are crucial for the development of asymmetric synthesis methods, potentially applicable to sulfonamide derivatives (Ruano et al., 2004).

Protection of Ketones and Aldehydes

The mild, room-temperature protection of ketones and aldehydes as 1,3-dioxolanes under basic conditions highlights a method for protecting functional groups in complex organic molecules. This research could be extended to the protection of functional groups in sulfonamide derivatives during synthetic procedures (Hassner et al., 2012).

Sulfonamide Derivatives as Catalysts

Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts in alcohol oxidation. This suggests that sulfonamide derivatives could serve as ligands in metal complexes, offering catalytic properties for various chemical transformations (Hazra et al., 2015).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-3-13-25-18-8-10-19(11-9-18)27(23,24)21-15-20(26-14-12-22)17-6-4-16(2)5-7-17/h4-11,20-22H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGFVJCORCLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propoxybenzenesulfonamide

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